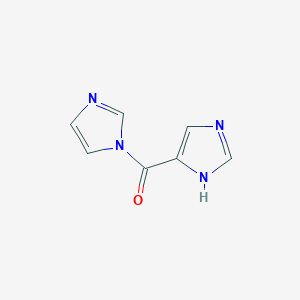
(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone is a compound that features two imidazole rings connected by a methanone group Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Preparation Methods
The synthesis of (1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can be achieved through solvothermal methods. One approach involves the reaction of bis(4-(1H-imidazol-1-yl)phenyl)methanone with benzoic acid and metal acetates such as manganese(II) acetate or zinc(II) acetate under solvothermal conditions . The reaction conditions typically include elevated temperatures and the use of solvents like water or ethanol.
Chemical Reactions Analysis
(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of coordination polymers and other complex structures. In biology and medicine, imidazole-containing compounds are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties . Additionally, (1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone involves its interaction with various molecular targets and pathways. Imidazole-containing compounds are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation and other biological processes . The compound may also interact with DNA and proteins, leading to its biological effects.
Comparison with Similar Compounds
(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can be compared with other imidazole-containing compounds such as bis(4-(1H-imidazol-1-yl)phenyl)methanone and 1-(1H-imidazol-4-yl)ethanone . These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific arrangement of imidazole rings and its potential for diverse applications.
Properties
Molecular Formula |
C7H6N4O |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
imidazol-1-yl(1H-imidazol-5-yl)methanone |
InChI |
InChI=1S/C7H6N4O/c12-7(6-3-9-4-10-6)11-2-1-8-5-11/h1-5H,(H,9,10) |
InChI Key |
WTWYVKTZGUQBNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C(=O)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
![(5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B12831465.png)
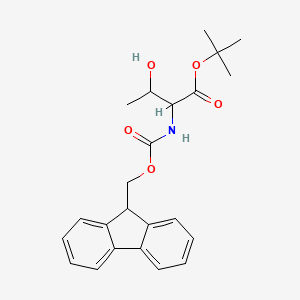
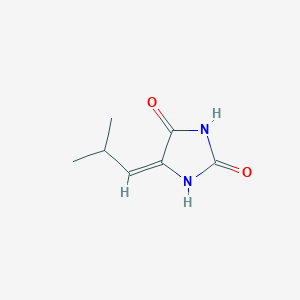
![(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12831488.png)

![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12831490.png)
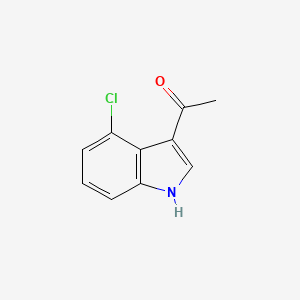

![3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12831503.png)
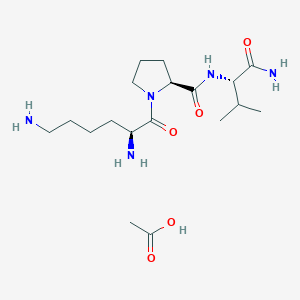

![[4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate](/img/structure/B12831529.png)

